molecular formula C12H4Cl6O2Zn B093111 Zinc 2,4,5-trichlorophenate CAS No. 136-24-3

Zinc 2,4,5-trichlorophenate

Cat. No. B093111
CAS RN: 136-24-3
M. Wt: 458.2 g/mol
InChI Key: LETUJWXZVSYCKL-UHFFFAOYSA-L
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Description

Zinc 2,4,5-trichlorophenate (ZTC) is a chemical compound that has been widely used in scientific research for its potent antifungal and antibacterial properties. It is a white crystalline powder that is soluble in water and organic solvents. ZTC has been synthesized by various methods, and its mechanism of action involves the disruption of cellular membranes, leading to the inhibition of fungal and bacterial growth. In

Scientific Research Applications

Zinc 2,4,5-trichlorophenate has been extensively used in scientific research for its antifungal and antibacterial properties. It has been shown to be effective against a wide range of fungal and bacterial species, including Candida albicans, Aspergillus niger, Escherichia coli, and Staphylococcus aureus. This compound has also been used as a preservative in various products, such as paints, wood coatings, and cosmetics.

Mechanism of Action

The mechanism of action of Zinc 2,4,5-trichlorophenate involves the disruption of cellular membranes, leading to the inhibition of fungal and bacterial growth. This compound binds to the cell membrane and disrupts its integrity, leading to the leakage of intracellular contents and eventually cell death. This compound has been shown to have a higher affinity for fungal membranes than bacterial membranes, which may account for its potent antifungal activity.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity to mammalian cells, making it a promising candidate for further research. However, this compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which may have implications for its use in certain applications. This compound has also been shown to induce oxidative stress in cells, leading to the production of reactive oxygen species and DNA damage.

Advantages and Limitations for Lab Experiments

Zinc 2,4,5-trichlorophenate has several advantages for use in lab experiments, including its potent antifungal and antibacterial activity, low toxicity to mammalian cells, and ease of synthesis. However, this compound has some limitations, including its potential to inhibit certain enzymes and induce oxidative stress in cells. Additionally, this compound has limited solubility in water, which may affect its efficacy in certain applications.

Future Directions

There are several future directions for research on Zinc 2,4,5-trichlorophenate, including the development of more efficient synthesis methods, the investigation of its potential as a preservative in various products, and the exploration of its use in combination with other antifungal and antibacterial agents. Additionally, further research is needed to determine the long-term effects of this compound on mammalian cells and to elucidate its mechanism of action at the molecular level.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely used in scientific research for its potent antifungal and antibacterial properties. It can be synthesized by various methods, and its mechanism of action involves the disruption of cellular membranes, leading to the inhibition of fungal and bacterial growth. This compound has several advantages for use in lab experiments, including its low toxicity to mammalian cells and ease of synthesis. However, further research is needed to determine its long-term effects on mammalian cells and to explore its potential as a preservative in various products.

Synthesis Methods

Zinc 2,4,5-trichlorophenate can be synthesized by various methods, including the reaction of zinc chloride with 2,4,5-trichlorophenol in the presence of a base, such as sodium hydroxide or potassium hydroxide. Another method involves the reaction of zinc oxide with 2,4,5-trichlorophenol in the presence of a catalyst, such as copper(II) acetate. The yield and purity of this compound can be improved by recrystallization from a suitable solvent, such as ethanol or acetone.

properties

CAS RN

136-24-3

Molecular Formula

C12H4Cl6O2Zn

Molecular Weight

458.2 g/mol

IUPAC Name

zinc;2,4,5-trichlorophenolate

InChI

InChI=1S/2C6H3Cl3O.Zn/c2*7-3-1-5(9)6(10)2-4(3)8;/h2*1-2,10H;/q;;+2/p-2

InChI Key

LETUJWXZVSYCKL-UHFFFAOYSA-L

SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)[O-].C1=C(C(=CC(=C1Cl)Cl)Cl)[O-].[Zn+2]

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)[O-].C1=C(C(=CC(=C1Cl)Cl)Cl)[O-].[Zn+2]

Other CAS RN

136-24-3

Origin of Product

United States

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